![molecular formula C7H13NO B3247794 6-Aza-spiro[3.4]octan-1-ol CAS No. 1823886-50-5](/img/structure/B3247794.png)
6-Aza-spiro[3.4]octan-1-ol
Overview
Description
6-Aza-spiro[34]octan-1-ol is a chemical compound with the molecular formula C7H13NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-spiro[3.4]octan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the cyclization process.
Solvent: Polar solvents such as ethanol or methanol.
Catalysts: Bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Aza-spiro[3.4]octan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like ethanol, methanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-Aza-spiro[3.4]octan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Aza-spiro[3.4]octan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Pathway involvement: Participating in biochemical pathways that influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Aza-spiro[3.4]octane: A structurally similar compound with different functional groups.
Spiro[3.4]octan-1-ol: Lacks the nitrogen atom present in 6-Aza-spiro[3.4]octan-1-ol.
Uniqueness
This compound is unique due to its spiro structure combined with the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of 6-Aza-spiro[34]octan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-azaspiro[3.4]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-1-2-7(6)3-4-8-5-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFBYNJTCWGBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


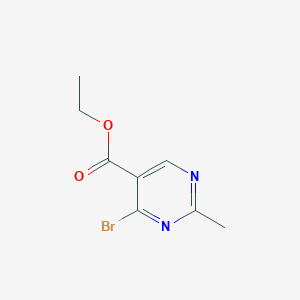
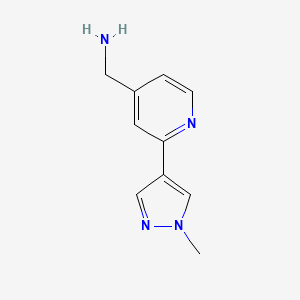
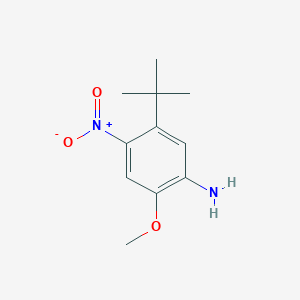
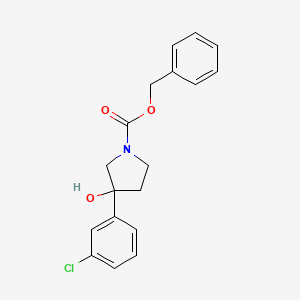
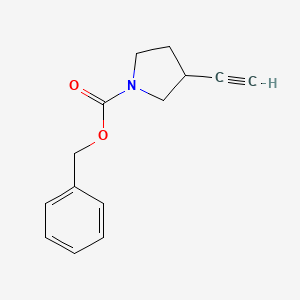
![1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester](/img/structure/B3247752.png)
![3-Pyrrolidineacetic acid, alpha-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]-](/img/structure/B3247763.png)
![1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester](/img/structure/B3247768.png)
![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide](/img/structure/B3247783.png)
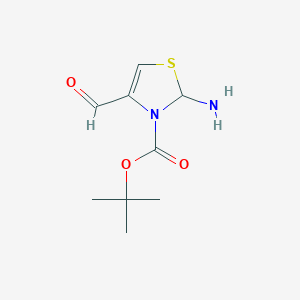
![8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3247802.png)
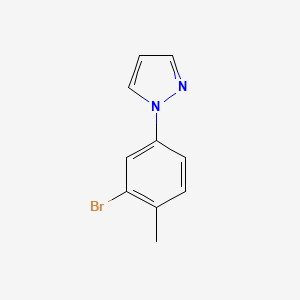
![[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester](/img/structure/B3247817.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B3247822.png)
